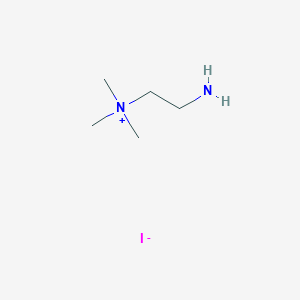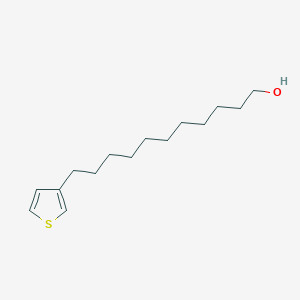![molecular formula C11H14O4S B14279601 2-Hydroxy-3-{[(4-methoxyphenyl)methyl]sulfanyl}propanoic acid CAS No. 122718-21-2](/img/structure/B14279601.png)
2-Hydroxy-3-{[(4-methoxyphenyl)methyl]sulfanyl}propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-3-{[(4-methoxyphenyl)methyl]sulfanyl}propanoic acid is an organic compound with a complex structure that includes a hydroxy group, a methoxyphenyl group, and a sulfanyl group attached to a propanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-3-{[(4-methoxyphenyl)methyl]sulfanyl}propanoic acid typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxybenzyl chloride with thiourea to form 4-methoxybenzylthiourea, which is then hydrolyzed to produce 4-methoxybenzyl mercaptan. This intermediate is then reacted with 2-bromo-3-hydroxypropanoic acid under basic conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone.
Reduction: The sulfanyl group can be reduced to a thiol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium hydride (NaH) or strong acids/bases depending on the desired substitution.
Major Products:
Oxidation: Formation of 2-oxo-3-{[(4-methoxyphenyl)methyl]sulfanyl}propanoic acid.
Reduction: Formation of 2-Hydroxy-3-{[(4-methoxyphenyl)methyl]thiol}propanoic acid.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-3-{[(4-methoxyphenyl)methyl]sulfanyl}propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-3-{[(4-methoxyphenyl)methyl]sulfanyl}propanoic acid involves its interaction with various molecular targets and pathways. The hydroxy and sulfanyl groups can participate in hydrogen bonding and thiol-disulfide exchange reactions, respectively, which can modulate the activity of enzymes and proteins. The methoxyphenyl group can interact with aromatic residues in proteins, affecting their function.
Vergleich Mit ähnlichen Verbindungen
2-Hydroxy-3-(4-methoxyphenyl)propanoic acid: Lacks the sulfanyl group, making it less reactive in thiol-disulfide exchange reactions.
3-(4-Hydroxy-3-methoxyphenyl)propanoic acid: Lacks the sulfanyl group and has a different substitution pattern on the aromatic ring.
2-(4-Methylphenyl)propanoic acid: Lacks both the hydroxy and sulfanyl groups, resulting in different chemical properties and reactivity.
Uniqueness: 2-Hydroxy-3-{[(4-methoxyphenyl)methyl]sulfanyl}propanoic acid is unique due to the presence of both hydroxy and sulfanyl groups, which confer distinct reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
122718-21-2 |
|---|---|
Molekularformel |
C11H14O4S |
Molekulargewicht |
242.29 g/mol |
IUPAC-Name |
2-hydroxy-3-[(4-methoxyphenyl)methylsulfanyl]propanoic acid |
InChI |
InChI=1S/C11H14O4S/c1-15-9-4-2-8(3-5-9)6-16-7-10(12)11(13)14/h2-5,10,12H,6-7H2,1H3,(H,13,14) |
InChI-Schlüssel |
KFSAEDJYMJWNLE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)CSCC(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Fluoro-4-[2-(3-methoxyphenyl)ethoxy]quinoline](/img/structure/B14279522.png)
![N-[(10-Methylanthracen-9-YL)methylidene]hydroxylamine](/img/structure/B14279523.png)


![Carbamic acid, [(1R)-1-phenyl-2-propenyl]-, 1,1-dimethylethyl ester](/img/structure/B14279530.png)







![Dimethyl [(oxiran-2-yl)methyl]propanedioate](/img/structure/B14279609.png)

